molecular formula C22H19Br B1667937 Broparestrol CAS No. 22393-62-0

Broparestrol

Cat. No. B1667937
CAS RN: 22393-62-0
M. Wt: 363.3 g/mol
InChI Key: OQCYTSHIQNPJIC-QURGRASLSA-N
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Description

Broparestrol (E)- is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group that has been used in Europe as a dermatological agent and for the treatment of breast cancer.

Scientific Research Applications

Synthesis and Chemical Properties

  • Broparestrol, a biologically active tetrasubstituted olefin used in dermatology, has been synthesized using palladium-catalyzed cross-coupling forming a C-C bond followed by bromination. This process offers advantageous methods for its synthesis (Al-Hassan, 1987).

Biological Activities

  • The estrogenic and antifertility activities of Broparestrol and its isomers were investigated, revealing that while some isomers displayed typical estrogen activity, others were less active or had distinct antifertility properties (Queval et al., 1969).

Applications in Lactation Suppression

  • Broparestrol-related compounds have been used in the suppression of puerperal lactation, with varying degrees of effectiveness and impact on serum prolactin levels (Weinstein et al., 1976).

Impact on Cellular Uptake and Nanoparticle Research

  • Research into nanoparticles has examined their uptake and intracellular trafficking, with implications for the delivery and effectiveness of drugs like Broparestrol (Foroozandeh & Aziz, 2018).

Pharmacodynamics and Drug Delivery Systems

  • Solid lipid nanoparticles have been explored as delivery systems for drugs like Broparestrol, aiming to enhance targeting efficiency and treatment outcomes (Esposito et al., 2008).

properties

CAS RN

22393-62-0

Product Name

Broparestrol

Molecular Formula

C22H19Br

Molecular Weight

363.3 g/mol

IUPAC Name

1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene

InChI

InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+

InChI Key

OQCYTSHIQNPJIC-QURGRASLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3

SMILES

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Appearance

Solid powder

Other CAS RN

22393-62-0
479-68-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene
broparestrol
broparoestrol
broparoestrol, (cis)-isomer
broparoestrol, (trans)-isomer
LN 1643
LN 2299
LN-1643
LN-2299
trans-broparestrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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